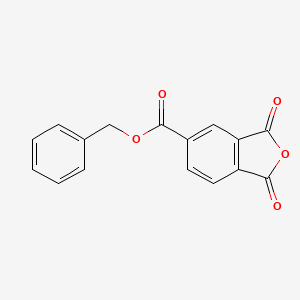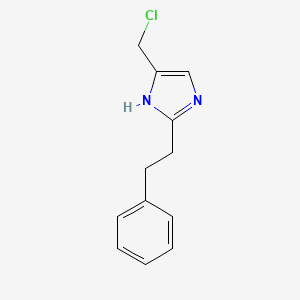
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid is a white solid compound characterized by the presence of furan and carboxylic acid functional groups. It is known for its potential use as an intermediate or reagent in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid can be synthesized through various organic synthesis reactions. One common method involves the reaction of phthalic anhydride with glyoxylic acid under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis processes. These methods often utilize optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Isobenzofurancarboxylic Acid: Shares structural similarities but differs in functional groups and reactivity.
1,3-Dihydro-1,3-dioxo-5-isobenzofuranyl Ester: Another related compound with distinct properties and applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid involves the oxidation of a commercially available starting material.", "Starting Materials": ["Phthalic anhydride", "Isobutyric acid", "Sodium hydroxide", "Potassium permanganate", "Sulfuric acid", "Water"], "Reaction": [ "Step 1: Dissolve 20 g of phthalic anhydride in 100 mL of sulfuric acid.", "Step 2: Add 20 mL of isobutyric acid to the solution and stir for 30 minutes.", "Step 3: Slowly add 20 g of sodium hydroxide to the solution while stirring.", "Step 4: Dilute the solution with 100 mL of water and cool to room temperature.", "Step 5: Add 5 g of potassium permanganate to the solution while stirring.", "Step 6: Allow the reaction to proceed for 1 hour.", "Step 7: Filter the solution to remove any solid impurities.", "Step 8: Acidify the solution with hydrochloric acid.", "Step 9: Collect the resulting precipitate by filtration and wash with water.", "Step 10: Dry the product in a vacuum oven at 60°C for 24 hours.", "Step 11: Recrystallize the product from ethanol to obtain pure 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid." ] } | |
CAS-Nummer |
26597-44-4 |
Molekularformel |
C₁₇H₂₀O₅ |
Molekulargewicht |
304.34 |
Herkunft des Produkts |
United States |
Q1: What is the role of 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid in the synthesis of integrin antagonists?
A1: this compound serves as a crucial building block in the multi-step synthesis of 5-carbonyl-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid derivatives, which act as integrin antagonists []. It reacts with β-alanine benzyl ester p-toluenesulfonate to form a key intermediate, 5-carboxy-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid benzyl ester. This intermediate is then further modified to introduce various amine substituents, ultimately leading to the target integrin antagonist compounds [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






